Benzyl azetidine-3-carboxylate

Vue d'ensemble

Description

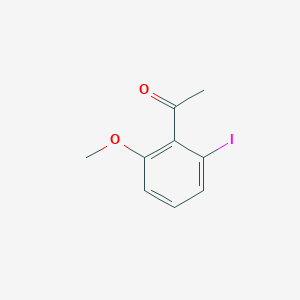

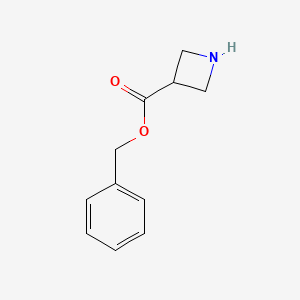

Benzyl azetidine-3-carboxylate is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle . Azetidines are important in organic synthesis and medicinal chemistry due to their unique reactivity driven by considerable ring strain .

Synthesis Analysis

The synthesis of azetidines often involves [2+2] photocycloaddition reactions, which are one of the most efficient ways to synthesize functionalized azetidines . A notable example is the aza Paternò–Büchi reaction, which involves a [2+2] photocycloaddition reaction between an imine and an alkene component . Another method involves the preparation of N-substituted azetidine derivatives, such as N-benzyl azetidine-3-carboxylic acid, methyl ester, which can be used in the preparation of the corresponding free acid .

Molecular Structure Analysis

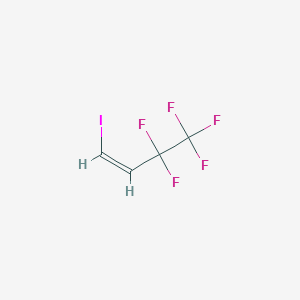

The molecular structure of Benzyl azetidine-3-carboxylate consists of a benzyl group attached to an azetidine ring, which is further connected to a carboxylate group . The average mass of the molecule is 191.226 Da .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Novel Isomeric Analogs : Benzyl azetidine-3-carboxylate is used in the synthesis of novel isomeric analogs like 2-carboxy-4-methylazetidine, an analog of dl-proline. This involves the reaction of α,β-dibromo carbonyl ester with benzylamine and subsequent hydrolysis and hydrogenation processes (Soriano, Podraza, & Cromwell, 1980).

Incorporation into Polypeptides : It's been reported that L-Azetidine-2-carboxylic acid, a related azetidine, is currently used in the synthesis of abnormally high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

Biological and Medicinal Chemistry

Effect on Ion Uptake and Release : Azetidine 2-carboxylic acid (AZ), a compound related to benzyl azetidine-3-carboxylate, has been used to study the relationship between protein synthesis and ion transport, particularly in barley roots. It was found to inhibit the release of ions to the xylem and affect uptake to the root (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Practical Synthesis for Research Applications : A practical synthesis process for azetidine-3-carboxylic acid, from which benzyl azetidine-3-carboxylate can be derived, has been developed. This involves cyclization of bistrifiate of the diol and benzylamine, followed by decarboxylation and hydrogenation (Miller et al., 2003).

Discovery in Medicinal Chemistry : Benzyl azetidine-3-carboxylate derivatives have been discovered in the development of S1P receptor modulators, like BAF312 (Siponimod), which have clinical applications in multiple sclerosis (Pan et al., 2013).

Base-Promoted Diastereoselective Alkylation : Research into the base-promoted α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes, which are derivatives of azetidine carboxylic acids, has been conducted. This process helps in producing optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

Mécanisme D'action

The mechanism of action of azetidines is largely driven by the ring strain of the four-membered azetidine ring . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, providing a highly attractive entry to bond functionalization by N–C bond cleavage .

Safety and Hazards

Safety data sheets indicate that Benzyl azetidine-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Azetidines, including Benzyl azetidine-3-carboxylate, continue to be a focus of research due to their unique reactivity and importance in organic synthesis and medicinal chemistry . Future directions may include the development of new synthetic methods, further exploration of their reactivity, and their application in drug discovery, polymerization, and as chiral templates .

Propriétés

IUPAC Name |

benzyl azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVNTPRVJHOSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292295 | |

| Record name | Phenylmethyl 3-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl azetidine-3-carboxylate | |

CAS RN |

405513-07-7 | |

| Record name | Phenylmethyl 3-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405513-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 3-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Diiododibenzo[b,d]thiophene](/img/structure/B3041824.png)

![4-Hydroxypyrido[3,2-d]pyrimidine-2-thiol](/img/structure/B3041825.png)